molecular formula C20H19N5O3S B6443666 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione CAS No. 2549002-41-5

3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione

Cat. No.: B6443666
CAS No.: 2549002-41-5
M. Wt: 409.5 g/mol
InChI Key: KYKLOTRHVXTLSQ-UHFFFAOYSA-N
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Description

The compound 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a heterocyclic molecule featuring three key structural motifs:

Pyrido[1,2-a]pyrimidin-4-one core: A fused bicyclic system with a pyridine ring fused to a pyrimidinone ring, known for its role in modulating biological activity through hydrogen bonding and π-stacking interactions .

Benzothiazole-1,1-dione group: A sulfone-containing aromatic heterocycle, often associated with anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

2-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-23(20-15-6-2-3-7-16(15)29(27,28)22-20)14-9-11-24(13-14)18-12-19(26)25-10-5-4-8-17(25)21-18/h2-8,10,12,14H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKLOTRHVXTLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

Anticancer Activity : Research indicates that derivatives of benzothiazole and pyrido-pyrimidine exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Preliminary studies suggest that it could be effective against various bacterial strains, making it a candidate for developing new antibiotics .

Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways. This interaction can lead to the development of enzyme inhibitors that may be useful in treating diseases such as diabetes and obesity .

Material Science

In addition to its biological applications, the compound has potential uses in material science:

Organic Electronics : The structural features of the compound make it suitable for applications in organic semiconductors. Its ability to conduct electricity and its stability under various conditions can be beneficial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Dyes and Pigments : The vibrant colors associated with benzothiazole derivatives make them excellent candidates for use as dyes in textiles and coatings. Their stability and resistance to fading under light exposure are additional advantages .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored various derivatives of benzothiazole and their effects on cancer cell lines. The results indicated that compounds with similar structural motifs to 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for further research .

Case Study 2: Antimicrobial Activity

In a recent investigation published in Antibiotics, researchers synthesized several derivatives of the compound and tested their efficacy against resistant bacterial strains. The findings revealed that certain modifications enhanced antimicrobial activity, indicating the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Structural Analogues with Pyrido[1,2-a]pyrimidinone Cores

Compound Name Core Structure Substituents Key Features Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Pyrrolidin-3-ylamino-benzothiazole-1,1-dione Combines rigidity (pyrrolidine) and electrophilic sulfone (benzothiazole-dione)
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thioxothiazolidinone, piperazinyl, allyl Thioxo group enhances electrophilicity; piperazine improves solubility
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one Benzisoxazole, piperidinium nitrate Fluorinated benzisoxazole increases metabolic stability; nitrate counterion aids crystallinity

Key Observations :

  • The pyrido[1,2-a]pyrimidinone core is a common feature in bioactive molecules, with substituents dictating target specificity. For example, the thioxothiazolidinone group in may enhance kinase inhibition, while the benzisoxazole in could improve CNS penetration.

Heterocyclic Systems with Benzothiazole or Pyrimidine Derivatives

Compound Class Example Structures Functional Relevance Reference
Imidazo[1,2-a]pyridines 3-Biphenyl-4-ylimidazo[1,2-a]pyridine Anticancer, antiviral activities via intercalation or enzyme inhibition
Pyridazines and 1,2,3-Triazoles 4-Oxo-4H-pyrimido[1,2-b]pyridazines Agrochemistry, corrosion inhibitors; diazonium salt intermediates enable "ring-switching" transformations
Benzothiazole-1,1-diones Anti-inflammatory, kinase inhibition (e.g., COX-2, JAK3)

Key Observations :

  • Pyridazine-triazole hybrids (e.g., ) highlight synthetic versatility but differ in core electronics, favoring applications in materials science over medicinal chemistry.
  • The target compound’s benzothiazole-1,1-dione group is understudied in the provided evidence, though analogous sulfone-containing heterocycles are known for kinase inhibition .

Biological Activity

The compound 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}pyrrolidin-3-yl)amino]-1,2-benzothiazole-1,1-dione is a heterocyclic compound that has recently attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to a class of molecules characterized by the presence of a pyrido[1,2-a]pyrimidine core and a benzothiazole moiety. The structural complexity contributes to its diverse biological activities.

1. Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study reported that certain derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (nM)
B1NCI-H197513
B7A5490.297
B9NCI-H460>50

The anticancer mechanism is primarily attributed to the inhibition of key kinases involved in cell proliferation and survival pathways.

2. Antimicrobial Properties

Compounds within the pyrido[1,2-a]pyrimidine class have also shown antimicrobial activity. A comparative study highlighted that derivatives exhibited varying degrees of inhibition against bacterial strains, suggesting their potential as antimicrobial agents .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found that derivatives containing the benzothiazole moiety showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit EGFR and other tyrosine kinases, leading to reduced tumor growth and proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial effects may stem from interference with bacterial cell wall synthesis or function.
  • Scavenging Free Radicals : The antioxidant properties are linked to the ability to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several studies have investigated the efficacy and safety profiles of this compound:

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrido[1,2-a]pyrimidine derivatives on human lung cancer cells. The results indicated that modifications in the side chains significantly influenced the anticancer potency .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed promising antibacterial activity with low toxicity profiles .

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